molecular formula C6H3ClFN3 B2753933 2-Azido-1-chloro-3-fluorobenzene CAS No. 1001054-15-4

2-Azido-1-chloro-3-fluorobenzene

Cat. No.: B2753933
CAS No.: 1001054-15-4
M. Wt: 171.56
InChI Key: BCQGNLYGARVVBO-UHFFFAOYSA-N
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Description

2-Azido-1-chloro-3-fluorobenzene is an organic compound characterized by the presence of azido, chloro, and fluoro substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-Azido-1-chloro-3-fluorobenzene are likely to be organic molecules that can undergo nucleophilic substitution reactions . These targets could include a variety of biological macromolecules, such as proteins or nucleic acids, that contain nucleophilic functional groups.

Mode of Action

This compound is likely to interact with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) from the target molecule attacks the azido group, leading to the replacement of the azido group with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific targets of the compound. Given its reactivity, it could potentially interfere with a variety of biochemical processes, such as protein synthesis or dna replication, by modifying key molecules involved in these pathways .

Pharmacokinetics

Its metabolism and excretion would likely depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, it could potentially lead to the modification of key biological macromolecules, potentially disrupting their normal function .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other reactive molecules, could influence the action, efficacy, and stability of this compound. For example, certain conditions might enhance its reactivity, while others might lead to its degradation .

Preparation Methods

The synthesis of 2-Azido-1-chloro-3-fluorobenzene typically involves diazotization and azidation reactions. One common method includes the diazotization of 2-chloro-3-fluoroaniline followed by the substitution of the diazonium group with an azide group. The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide . Industrial production methods may utilize continuous flow reactors to enhance the efficiency and safety of the diazotization process .

Chemical Reactions Analysis

2-Azido-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-1-chloro-3-fluorobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Azido-1-chloro-3-fluorobenzene can be compared with other halogenated azido compounds, such as:

The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in specific synthetic applications.

Properties

IUPAC Name

2-azido-1-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQGNLYGARVVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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